((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol

Description

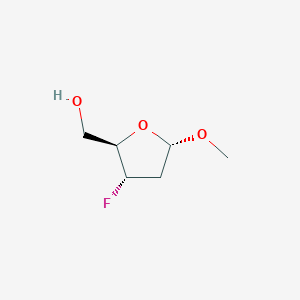

((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol is a chiral tetrahydrofuran derivative featuring a hydroxymethyl group at the C2 position, a fluorine atom at C3, and a methoxy group at C4. The stereochemistry (2R,3S,5S) is critical for its molecular interactions and physicochemical properties. This compound is structurally related to nucleoside analogs, where modifications to the sugar moiety (e.g., fluorination and methoxylation) are common strategies to enhance stability, bioavailability, or target binding .

Properties

Molecular Formula |

C6H11FO3 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methanol |

InChI |

InChI=1S/C6H11FO3/c1-9-6-2-4(7)5(3-8)10-6/h4-6,8H,2-3H2,1H3/t4-,5+,6-/m0/s1 |

InChI Key |

UEILYZCGIZNXGU-JKUQZMGJSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@H]([C@H](O1)CO)F |

Canonical SMILES |

COC1CC(C(O1)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a sugar derivative or a protected tetrahydrofuran.

Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methoxylation: The methoxy group is introduced using methanol in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the fluorine atom to a hydrogen atom.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, Dess-Martin periodinane.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: De-fluorinated or de-methoxylated derivatives.

Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

Biomolecular Probes: Used in the design of probes for studying biological systems.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Antiviral and Antibacterial Agents: Studied for its activity against various pathogens.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agrochemicals: Potential use in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism of action of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol (CAS 113941-20-1)

- Key Differences: Substituents: Difluoro groups at C3 and C4 vs. mono-fluoro at C3 in the target compound. Functional Groups: A purine base at C5 vs. a methoxy group at C5 in the target. Impact: The additional fluorine at C4 increases electronegativity and may reduce metabolic degradation, while the purine moiety introduces nucleoside-like biological activity .

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol (CAS 70147-57-8)

- Key Differences :

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS 1443324-44-4)

- Key Differences :

- Ring System : Furan vs. tetrahydrofuran; the absence of ring saturation reduces conformational rigidity.

- Substituents : Chlorine at C4 and phenyl group introduce steric bulk and lipophilicity, contrasting with the hydroxymethyl and methoxy groups in the target compound.

- Impact : The phenyl group may enhance π-π stacking in target binding but reduce aqueous solubility .

Physical and Chemical Properties

- Fluorination Effects : Fluorine at C3 in the target compound increases electronegativity and metabolic stability compared to methoxy or chlorine substituents .

- Methoxy vs. Purine : Methoxy groups improve solubility but lack the hydrogen-bonding capacity of purine bases, which are critical for nucleoside analog activity .

Biological Activity

The compound ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol is a fluorinated derivative of tetrahydrofuran that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.

- Chemical Name: this compound

- CAS Number: 140613-56-5

- Molecular Formula: C11H19FO4

- Molecular Weight: 232.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that compounds with similar structures can act as inhibitors of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells. HSP90 inhibitors have shown promise in disrupting oncogenic signaling pathways, leading to cancer cell apoptosis and reduced tumor growth .

Anticancer Activity

Recent studies have demonstrated that fluorinated tetrahydrofuran derivatives exhibit significant anticancer properties. For instance, a related compound was found to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the destabilization of client proteins associated with HSP90, ultimately leading to reduced tumor viability .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of cytokine production | |

| HSP90 Inhibition | Disruption of oncogenic signaling pathways |

Table 2: Structural Comparison with Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 140613-56-5 | Anticancer, Anti-inflammatory |

| (2R,3S)-4-Fluoro-3-hydroxy-tetrahydrofuran | 237410-10-5 | HSP90 Inhibitor |

| (2R,3S)-4-Hydroxy-tetrahydrofuran | 237410-13-8 | Cytotoxicity against cancer cells |

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound against breast cancer cell lines, researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption. Furthermore, it was noted that the compound's activity was enhanced when used in combination with other chemotherapeutic agents.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.